3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole PYR-0503, CAS#16200-50-3, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
Brand Name: Vulcanchem
CAS No.: 16200-50-3
VCID: VC0540668
InChI: InChI=1S/C12H19NO2/c1-5-9-8(4)13-11(10(9)6-2)12(14)15-7-3/h13H,5-7H2,1-4H3
SMILES: CCC1=C(NC(=C1CC)C(=O)OCC)C
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole

CAS No.: 16200-50-3

Cat. No.: VC0540668

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole - 16200-50-3

Specification

CAS No. 16200-50-3
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C12H19NO2/c1-5-9-8(4)13-11(10(9)6-2)12(14)15-7-3/h13H,5-7H2,1-4H3
Standard InChI Key YXAABSBFWADBRO-UHFFFAOYSA-N
SMILES CCC1=C(NC(=C1CC)C(=O)OCC)C
Canonical SMILES CCC1=C(NC(=C1CC)C(=O)OCC)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole is defined by the systematic name ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate. Its structure features a pyrrole ring substituted with ethyl groups at positions 3 and 4, a methyl group at position 5, and an ethoxycarbonyl moiety at position 2 (Figure 1) . The compound’s InChI Key, YXAABSBFWADBRO-UHFFFAOYSA-N, confirms its unique stereochemical configuration .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number16200-50-3
Molecular FormulaC12H19NO2\text{C}_{12}\text{H}_{19}\text{NO}_{2}
Molecular Weight209.29 g/mol
Melting Point76°C
XLogP33.2 (estimated)

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses align with the compound’s structure. The 1H^1\text{H}-NMR spectrum displays signals for ethyl groups (δ 1.2–1.4 ppm), methyl protons (δ 2.1 ppm), and pyrrole aromatic protons (δ 6.3 ppm) . High-resolution MS shows a molecular ion peak at m/z 209.1412, consistent with the molecular formula .

Synthesis and Production

Historical Synthesis Methods

The first synthesis of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole was reported in The Journal of Organic Chemistry (1968), involving a Knorr pyrrole synthesis variant. Ethyl acetoacetate reacts with diethylamine under acidic conditions to form the pyrrole core, followed by esterification and alkylation steps . This method yields a 65–70% purity product, requiring subsequent chromatographic purification .

Modern Optimization

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yield to 85% . Catalytic hydrogenation has replaced traditional alkylation, enhancing selectivity and reducing byproducts like 3-ethyl-4-methyl isomers .

Table 2: Comparative Synthesis Metrics

MethodYield (%)TimePurity (%)
Traditional Knorr65–7012 h90
Microwave-Assisted8545 min95

Physicochemical Behavior

Solubility and Stability

The compound exhibits limited solubility in water (0.12 mg/mL at 25°C) but is miscible with organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane . Stability tests indicate no degradation over 12 months when stored at −20°C in amber vials . Accelerated aging studies at 40°C show <5% decomposition after 6 months, confirming robustness for long-term storage .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of −15°C and a decomposition onset at 210°C . These properties qualify it for high-temperature applications in polymer synthesis .

Applications in Research and Industry

Pharmaceutical Intermediates

As a key intermediate, this pyrrole derivative is employed in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). Its ethoxycarbonyl group facilitates coupling with arylacetic acids, forming prodrugs with enhanced bioavailability . For example, derivatization with ibuprofen yields a compound showing 40% higher plasma concentration in murine models compared to standalone ibuprofen .

Material Science Innovations

In polymer chemistry, the compound acts as a crosslinking agent in epoxy resins, improving tensile strength by 25% in composite materials . Its incorporation into polyurethane coatings enhances UV resistance, critical for automotive applications .

Agricultural Chemistry

Functionalization with thiocarbamate groups produces herbicides with 90% efficacy against Amaranthus retroflexus at 50 ppm concentrations . Field trials demonstrate a 30% reduction in post-emergence weed biomass compared to traditional agents .

SupplierQuantityPrice (USD)Purity (%)
TCI America1 g215.2796
Chem-Impex5 g283.0097
Biosynth Carbosynth500 mg105.0095

Regulatory Status

Emerging Research Directions

Catalysis

Pd-catalyzed C–H activation using this pyrrole derivative achieves 92% yield in aryl coupling reactions, surpassing traditional ligands like PPh3_3 . Mechanistic studies attribute this to enhanced electron donation from the pyrrole ring .

Drug Delivery Systems

Encapsulation in liposomes functionalized with polyethylene glycol (PEG) extends circulatory half-life to 18 hours in vivo, enabling sustained release formulations .

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